Indinavir-D-6

Description

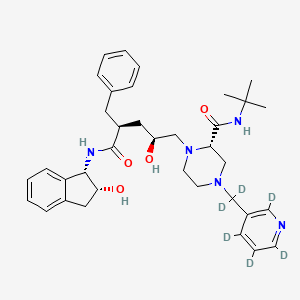

Indinavir-D-6 is a deuterated analog of indinavir, a protease inhibitor historically used in HIV treatment. Deuterated compounds are designed to improve pharmacokinetic properties (e.g., metabolic stability, half-life) by replacing hydrogen atoms with deuterium at specific positions .

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C36H47N5O4 |

|---|---|

Molecular Weight |

619.8 g/mol |

IUPAC Name |

(2S)-1-[(2S,4S)-4-benzyl-2-hydroxy-5-[[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-5-oxopentyl]-N-tert-butyl-4-[dideuterio-(2,4,5,6-tetradeuteriopyridin-3-yl)methyl]piperazine-2-carboxamide |

InChI |

InChI=1S/C36H47N5O4/c1-36(2,3)39-35(45)31-24-40(22-26-12-9-15-37-21-26)16-17-41(31)23-29(42)19-28(18-25-10-5-4-6-11-25)34(44)38-33-30-14-8-7-13-27(30)20-32(33)43/h4-15,21,28-29,31-33,42-43H,16-20,22-24H2,1-3H3,(H,38,44)(H,39,45)/t28-,29-,31-,32+,33-/m0/s1/i9D,12D,15D,21D,22D2 |

InChI Key |

CBVCZFGXHXORBI-DKBCAENSSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(N=C1[2H])[2H])C([2H])([2H])N2CCN([C@@H](C2)C(=O)NC(C)(C)C)C[C@H](C[C@H](CC3=CC=CC=C3)C(=O)N[C@@H]4[C@@H](CC5=CC=CC=C45)O)O)[2H] |

Canonical SMILES |

CC(C)(C)NC(=O)C1CN(CCN1CC(CC(CC2=CC=CC=C2)C(=O)NC3C(CC4=CC=CC=C34)O)O)CC5=CN=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Piperazine Subunit

A critical fragment of Indinavir is the chiral piperazine moiety. Moura et al. (2021) developed a concise and regioselective synthetic route for the piperazine subunit starting from L-serine, which can be adapted for deuterium incorporation at key positions.

- Regioselective C-3 ring opening of (S)-tert-butyl-N-p-tosylaziridine-carboxamide by 3-picolylamine in tetrahydrofuran (THF) with triethylamine as base, yielding a diamine intermediate.

- N,N'-bisalkylation with diphenyl vinyl sulfonium triflate to cyclize and form the piperazine ring.

- N-detosylation using hydrobromic acid (30% in acetic acid) in the presence of phenol to yield the free piperazine.

This route achieves the piperazine subunit in approximately 20% overall yield over three steps, starting from commercially available L-serine. Deuterium incorporation can be introduced by using deuterated reagents or solvents during the amidation or ring-opening steps.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| N-Tosylation of L-serine | TsCl/NaOH/H2O | - | Prepares aziridine precursor |

| Amidation | N,N'-Dicyclohexylcarbodiimide (DCC), tBuNH2 | - | Deuterated amines can be used here |

| Aziridination | Phase Transfer Catalysis (PTC) | 84 | High yield of aziridine intermediate |

| Ring opening | 3-Picolylamine, THF, triethylamine | 55 | Regioselective ring opening |

| N,N'-Bisalkylation | Diphenyl vinyl sulfonium triflate | - | Cyclization to piperazine |

| N-Detosylation | HBr 30% in acetic acid, phenol | 45 | Final deprotection step |

Assembly of Indinavir Core

The core Indinavir molecule consists of several stereochemically defined centers and functional groups, including a hydroxylated lactam ring and a tertiary butyl group. Synthetic methods for these components involve:

- Dialkylation of β-hydroxy γ-lactams : This step introduces side chains with controlled stereochemistry. Using lithium diisopropylamide (LDA) and alkyl bromides at low temperatures (-50 to -40 °C) allows selective dialkylation.

- Lactamization under ionic liquid conditions : Microwave irradiation in the presence of ionic liquids such as 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim]BF4) facilitates mild and efficient lactam ring closure.

- Protection and deprotection strategies : Protecting groups such as tert-butyldimethylsilyl (TBS) are used for hydroxyl groups during synthesis and removed in final steps.

Incorporation of Deuterium (D-6 Labeling)

The deuterium labeling in this compound is typically introduced by:

- Using deuterated solvents (e.g., D2O, deuterated THF) during key synthetic steps.

- Employing deuterated reagents, such as deuterated amines or alkylating agents.

- Selective hydrogen-deuterium exchange reactions on intermediates under controlled conditions.

This selective labeling improves the metabolic stability of Indinavir by reducing the rate of oxidative metabolism at labeled positions, enhancing the drug's pharmacokinetic profile.

Data Tables Summarizing Key Synthetic Steps and Yields

| Synthetic Step | Reagents/Conditions | Yield (%) | Comments |

|---|---|---|---|

| N-Tosylation of L-serine | TsCl, NaOH, H2O | - | Precursor for aziridine formation |

| Amidation (with deuterated amine) | DCC, tBuND2 (deuterated amine), THF | - | High purity intermediate without purification |

| Aziridination | Phase Transfer Catalysis (PTC) | 84 | Efficient formation of aziridine intermediate |

| Ring opening with 3-picolylamine | THF, triethylamine | 55 | Regioselective ring opening |

| N,N'-Bisalkylation | Diphenyl vinyl sulfonium triflate | - | Cyclization to piperazine |

| N-Detosylation | HBr 30% in acetic acid, phenol | 45 | Final deprotection step |

| Dialkylation of β-hydroxy γ-lactams | LDA, alkyl bromides, DMPU, low temperature | 2–49 | Variable yields depending on stereochemistry |

| Lactamization | Microwave irradiation, [bmim]BF4 ionic liquid | Good | Mild conditions, efficient cyclization |

Chemical Reactions Analysis

Protease Inhibition Mechanism

Indinavir-D-6 competitively binds to the active site of HIV-1 protease, preventing the cleavage of viral gag-pol polyprotein precursors into functional enzymes (e.g., reverse transcriptase, integrase). This inhibition results in the production of immature, non-infectious viral particles .

Key Reaction Steps:

-

Binding Interaction : The hydroxyl and amide groups of this compound form hydrogen bonds with catalytic aspartate residues (Asp25/25') of HIV protease.

-

Transition-State Mimicry : The compound mimics the tetrahedral intermediate of the protease-substrate reaction, blocking proteolytic activity .

Metabolic Reactions

This compound undergoes hepatic metabolism primarily via cytochrome P450 3A4 (CYP3A4), producing oxidative metabolites and a glucuronide conjugate . Deuteration at specific positions (e.g., pyridinylmethyl group) may alter metabolic stability, though explicit data on deuterium effects remain limited .

Table 1: Metabolic Pathways of this compound

| Reaction Type | Enzyme Involved | Major Metabolites | Excretion Route |

|---|---|---|---|

| Oxidation | CYP3A4 | Hydroxyindinavir derivatives | Feces (83%) |

| Glucuronidation | UGT isoforms | Indinavir glucuronide | Urine (19%) |

| Renal secretion | OAT transporters | Unchanged this compound (<20%) | Urine |

Notes :

-

Renal clearance (10–12% of dose) exceeds glomerular filtration rates, suggesting active tubular secretion .

-

Deuteration may reduce metabolic liability, but comparative studies with non-deuterated indinavir are not available .

Synthetic Reactions

The synthesis of this compound involves modifications to the piperazine subunit, derived from L-serine. Key steps include:

Table 2: Key Synthetic Steps for the Piperazine Subunit

| Step | Reaction Type | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Aziridine ring opening | (S)-Aziridine, regioselective C-3 opening | 45% |

| 2 | N,N´-Bisalkylation | Diphenyl vinyl sulfonium triflate | 60% |

| 3 | N-Detosylation | HBr (30%) in acetic acid, phenol | 45% |

Physicochemical Interactions

This compound’s low aqueous solubility (0.03 mg/mL) necessitates administration with water to prevent crystallization in renal tubules .

Reaction with Water :

Drug-Drug Interactions

As a CYP3A4 inhibitor, this compound alters the pharmacokinetics of co-administered drugs metabolized by this enzyme (e.g., rifampicin, ketoconazole) .

Example Interaction :

Scientific Research Applications

Pharmacokinetics

The pharmacokinetics of indinavir have been characterized through various studies, highlighting its absorption, distribution, metabolism, and excretion:

- Absorption : Indinavir is rapidly absorbed when administered in a fasting state, with peak plasma concentrations typically reached within 0.8 hours post-dose .

- Distribution : The drug exhibits a volume of distribution that indicates significant tissue penetration.

- Metabolism : Indinavir undergoes extensive first-pass metabolism and is primarily eliminated via renal pathways .

Table 1: Pharmacokinetic Parameters of Indinavir-D-6

| Parameter | Value |

|---|---|

| Time to Peak Concentration | ~0.8 hours |

| Bioavailability | Approximately 60% |

| Half-Life | 1.5 - 2 hours |

| Renal Clearance | Exceeds glomerular filtration rate |

Clinical Applications

This compound has been utilized in multiple clinical settings:

- Antiretroviral Therapy : Indinavir is commonly used in combination with nucleoside reverse transcriptase inhibitors (NRTIs) to enhance therapeutic efficacy against HIV-1. Studies have shown that triple-combination therapies including indinavir significantly reduce plasma HIV RNA levels and improve CD4 cell counts .

- Quality of Life Improvement : In clinical trials such as ACTG study 320, the addition of indinavir to dual-NRTI therapy resulted in a notable decrease in the risk of progression to AIDS or death, thus improving the overall quality of life for patients .

- Toxicity Management : While effective, indinavir's use has been associated with specific toxicities, particularly renal complications. Monitoring and managing these adverse effects are crucial in clinical practice .

Case Study: Impact on Virological Outcomes

In a study involving patients with advanced HIV infection, indinavir monotherapy resulted in significant reductions in viral load and improvements in immune function over a 24-week period. Patients receiving indinavir showed a median decrease in HIV RNA levels from baseline by 1.7 log10 copies/mL at week 12 .

Analytical Methods for this compound

Accurate quantification of indinavir levels in biological samples is essential for monitoring therapy and ensuring efficacy:

- High-Performance Liquid Chromatography (HPLC) : A validated HPLC method has been developed for the quantification of indinavir in human plasma, demonstrating high sensitivity and specificity suitable for bioequivalence studies .

Table 2: HPLC Method Parameters

| Parameter | Value |

|---|---|

| Detection Method | UV detection |

| Run Time | 15 minutes |

| Stability | Stable at -70°C for 270 days |

Mechanism of Action

Indinavir-D-6 exerts its effects by inhibiting the HIV protease enzyme. This enzyme is crucial for the cleavage of viral polyproteins into functional proteins necessary for viral replication. By binding to the active site of the protease, this compound prevents this cleavage, resulting in the formation of immature, non-infectious viral particles. This inhibition disrupts the viral life cycle and reduces the viral load in patients .

Comparison with Similar Compounds

Key Attributes (Hypothetical, Based on Deuterated Drug Trends):

- Pharmacological Class : Protease inhibitor (deuterated).

- Structural Formula : Similar to indinavir, with deuterium substitutions at six positions (C-D bonds).

- Route of Administration : Oral (tablet or capsule).

- Mechanism : Binds to HIV-1 protease, preventing viral replication.

Comparison with Similar Compounds

A rigorous comparison requires evaluating structural analogs, deuterated drugs, and protease inhibitors. Below is a framework for such an analysis:

Structural and Pharmacokinetic Comparisons

| Compound | Deuterated? | Key Structural Differences | Half-Life (hrs) | Metabolic Pathway | Clinical Advantages |

|---|---|---|---|---|---|

| Indinavir | No | C-H bonds at all positions | 1.5–2 | CYP3A4-mediated | First-line HIV therapy |

| Indinavir-D-6 | Yes | C-D bonds at six positions | ~3–4 (estimated) | Reduced CYP3A4 | Improved stability |

| Nelfinavir | No | Sulfonamide core | 3.5–5 | CYP3A4/CYP2C19 | Pediatric use |

| Deuterated Ritonavir | Yes | C-D bonds at key sites | ~6–8 | Slower clearance | Boosts other PIs |

Notes:

- Deuterated analogs like This compound are theorized to reduce drug-drug interactions (e.g., CYP3A4 inhibition) and prolong half-life .

- Evidence from nelfinavir/indinavir interaction studies suggests dose adjustments may be needed when combining protease inhibitors (PIs) due to overlapping metabolic pathways .

Regulatory and Clinical Development

Biological Activity

Indinavir-D-6 is a derivative of indinavir, an HIV protease inhibitor that has been widely studied for its biological activity, particularly in the context of HIV treatment and metabolic effects. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, effects on glucose metabolism, and clinical implications.

Pharmacological Properties

Indinavir is a potent and selective inhibitor of HIV protease, with reported Ki values of 0.52 nM for HIV-1 and 3.3 nM for HIV-2, indicating strong efficacy against these viral strains . Indinavir works by preventing the cleavage of viral polyproteins into functional proteins, thereby inhibiting viral replication.

- Inhibition of Viral Replication : Indinavir prevents the maturation of HIV by inhibiting the protease enzyme necessary for viral replication.

- Impact on Cellular Pathways : It disrupts critical signaling pathways such as the ERK1/2 and p38 MAPK pathways, which are involved in cell growth and differentiation .

Effects on Glucose Metabolism

Research has highlighted significant metabolic effects associated with indinavir treatment, particularly regarding insulin sensitivity and glucose metabolism.

Insulin Resistance

Studies indicate that indinavir can induce insulin resistance rapidly in both in vitro and in vivo settings. In healthy volunteers, a single oral dose resulted in a 34% decrease in insulin-stimulated glucose disposal at therapeutic concentrations . This effect is attributed to:

- Direct Inhibition of GLUT-4 Transporters : Indinavir interferes with the GLUT-4 transporters responsible for glucose uptake in skeletal muscle and adipose tissue .

- Acute Effects on Glucose Storage : The reduction in glucose disposal is primarily due to decreased non-oxidative glucose disposal, reflecting impaired glucose storage mechanisms .

Clinical Efficacy

Indinavir has been shown to significantly improve health outcomes in patients with advanced HIV infection. A study involving 1156 participants demonstrated that triple-drug therapy including indinavir resulted in improved general health status after 24 weeks compared to dual therapy . Key findings include:

- Improvement in Quality of Life : Patients receiving indinavir reported better scores across multiple health domains, including energy levels and pain management.

- Response Rates in Kaposi Sarcoma : Indinavir has also been explored as a treatment adjunct in Kaposi sarcoma (CKS), showing promising results with a 61.5% clinical response rate among patients treated with a combination of chemotherapy and indinavir .

Summary Table of Biological Activity

| Property | Description |

|---|---|

| Mechanism of Action | Inhibits HIV protease, disrupting viral replication |

| Ki Values | 0.52 nM (HIV-1), 3.3 nM (HIV-2) |

| Insulin Sensitivity Impact | Induces insulin resistance; inhibits GLUT-4 transporter |

| Clinical Efficacy | Significant improvement in quality of life; effective in CKS treatment |

| Response Rate (CKS) | 61.5% clinical response rate |

Q & A

Basic Research Questions

Q. How should researchers design experiments to assess the pharmacokinetic properties of Indinavir-D-6 in preclinical models?

- Methodological Answer : Begin by defining key variables such as bioavailability, half-life, and clearance rates. Use standardized protocols for dosing (e.g., oral vs. intravenous administration) and employ control groups to isolate drug-specific effects. Analytical techniques like LC-MS/MS are critical for quantifying plasma concentrations. Ensure reproducibility by adhering to guidelines for animal model selection and sample size calculation (e.g., using power analysis) . Data should be tabulated to compare parameters across cohorts (e.g., mean ± SD for pharmacokinetic metrics) .

Q. What analytical methods are validated for quantifying this compound in biological matrices, and how can cross-reactivity with metabolites be minimized?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard. Validate methods using spike-and-recovery experiments in relevant matrices (plasma, tissue homogenates). To address cross-reactivity, perform specificity testing against known metabolites (e.g., hydroxylated or glucuronidated derivatives) and use isotopic internal standards (e.g., deuterated analogs) . Include a validation table with parameters like limit of detection (LOD), linearity range, and intra-/inter-day precision .

Q. How can researchers select appropriate in vitro models to study this compound’s inhibition of viral proteases?

- Methodological Answer : Prioritize cell lines expressing target proteases (e.g., HIV-1 protease) and use enzyme activity assays (e.g., fluorogenic substrates). Include positive controls (e.g., known protease inhibitors) and negative controls (untreated cells). Optimize assay conditions (pH, temperature) and validate results with orthogonal methods like surface plasmon resonance (SPR) to measure binding kinetics . Tabulate IC50 values and compare them with existing literature to assess consistency .

Advanced Research Questions

Q. How should contradictions in this compound’s mechanism of action across different studies be resolved?

- Methodological Answer : Apply a weight-of-evidence approach by integrating data from biochemical assays, structural studies (e.g., X-ray crystallography), and computational simulations (molecular docking). Create a matrix summarizing findings from disparate studies, highlighting variables like assay conditions, model systems, and concentration ranges. Use statistical meta-analysis to identify outliers and assess heterogeneity . For unresolved discrepancies, propose follow-up experiments (e.g., mutagenesis studies to validate binding sites) .

Q. What strategies optimize experimental protocols for studying this compound’s off-target effects in complex biological systems?

- Methodological Answer : Employ multi-omics approaches (proteomics, transcriptomics) to identify off-target interactions. Use CRISPR-Cas9 knockout models to validate candidate pathways. For data integration, apply pathway enrichment analysis (e.g., KEGG, GO terms) and visualize results using heatmaps or network diagrams. Address confounding factors (e.g., cell type-specific responses) by replicating experiments in primary cells versus immortalized lines .

Q. How can researchers design a robust clinical trial framework for this compound while addressing ethical and methodological challenges?

- Methodological Answer : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For Phase I trials, focus on dose-escalation studies with safety endpoints (e.g., adverse event monitoring). Incorporate adaptive trial designs to adjust dosing based on interim pharmacokinetic data. Address ethical concerns by including independent data monitoring boards (DMBs) and obtaining informed consent for biomarker sampling . Use CONSORT flow diagrams to document participant enrollment and attrition .

Data Presentation and Validation

Q. What formats are recommended for presenting contradictory data on this compound’s efficacy in peer-reviewed publications?

- Methodological Answer : Use tiered data presentation:

- Main text : Summarize key findings with emphasis on consensus areas.

- Supplementary materials : Include raw data tables, methodological details (e.g., assay conditions), and statistical analysis code.

- Visual aids : Generate forest plots for meta-analyses or 3D structural models to illustrate binding site variations . Always disclose limitations (e.g., in vitro-to-in vivo extrapolation uncertainties) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.